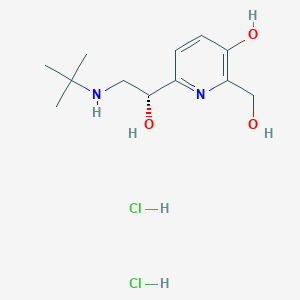
N-(2-((2-(3-Methoxyphenoxy)phenyl)amino)-2-oxoethyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AOH1996 is an experimental anticancer medication that acts as a small molecule inhibitor of proliferating cell nuclear antigen (PCNA). It is currently in Phase I clinical trials for the treatment of solid tumors . The compound was designed to target a post-translationally modified isoform of PCNA, termed cancer-associated PCNA, which is preferentially found in cancer cells . This selective targeting aims to kill cancer cells without affecting healthy tissues .
Vorbereitungsmethoden
The synthesis of AOH1996 involves several key steps. The compound is synthesized by adding a methoxy group to the interstitial position of the benzene ring at the end of a precursor molecule, AOH1160 . This modification enhances the interaction between PCNA and RPB1, the largest subunit of RNA polymerase II . The synthetic route includes the following steps:
Formation of the naphthyl group: This involves the synthesis of the naphthalene-1-carboxamide moiety.
Introduction of the glycine linker: The glycine linker is substituted with various natural and unnatural amino acids.
Modification of the diphenyl ether: The diphenyl ether moiety is extensively explored by substituting the bridging oxygen with different functional groups (sulfonyl, imido, sulfur, amide) and substituting both phenyl rings with various functional groups (fluorine, chlorine, hydroxy, methoxy, methyl, trifluoromethyl).
Analyse Chemischer Reaktionen
AOH1996 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: AOH1996 can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
AOH1996 has several scientific research applications:
Wirkmechanismus
AOH1996 exerts its effects by selectively targeting cancer-associated PCNA. The compound interferes with the interaction of PCNA with its binding proteins, leading to DNA replication stress and apoptosis . This disruption of the normal cell reproductive cycle targets transcription replication conflicts, which occur when mechanisms responsible for gene expression and genome duplication collide . The compound stabilizes the interaction between PCNA and RNA polymerase II, causing proteasome-dependent degradation of RPB1 and lethal DNA damage .
Vergleich Mit ähnlichen Verbindungen
AOH1996 is unique in its selective targeting of cancer-associated PCNA. Several analogues of AOH1996 have been synthesized to enhance its potency and selectivity . These analogues include:
AOH1160S: Features a diphenyl thioether group.
AOH1996S-4CH3: Contains a methyl group at the para-position of the terminal thiophenyl ring.
AOH1996-3CH3: Incorporates an m-methoxy function in the terminal phenyl ring and bridging oxygen.
These analogues exhibit similar or superior potency compared to AOH1996, highlighting the compound’s uniqueness and potential for further development .
Eigenschaften
Molekularformel |
C26H22N2O4 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N-[2-[2-(3-methoxyphenoxy)anilino]-2-oxoethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c1-31-19-10-7-11-20(16-19)32-24-15-5-4-14-23(24)28-25(29)17-27-26(30)22-13-6-9-18-8-2-3-12-21(18)22/h2-16H,17H2,1H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
HDMONPHKMIZXDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


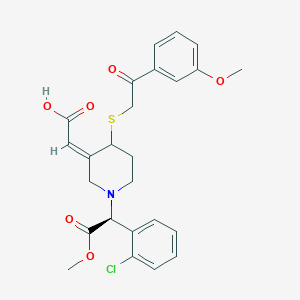

![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)

![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
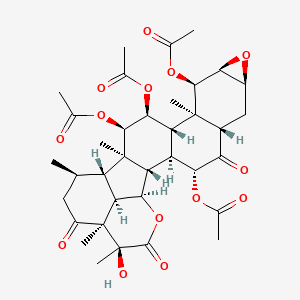
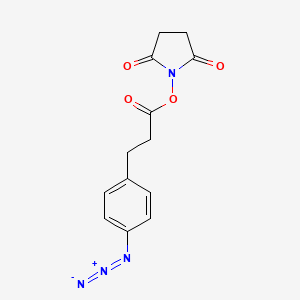
![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)

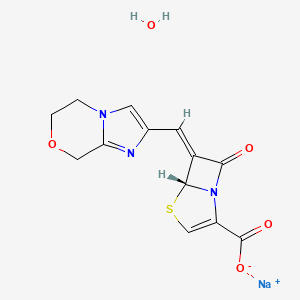
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
